

Spectroscopic Profile of 3-Methoxybutan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybutan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxybutan-2-one** ($C_5H_{10}O_2$), a ketone and ether functionalized organic compound.^[1]

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxybutan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
2.14	Singlet	3H	CH ₃ (Ketone)
3.68	Quartet	1H	CH
1.27	Doublet	3H	CH-CH ₃
3.33	Singlet	3H	O-CH ₃

Solvent: CDCl₃ Reference: BenchChem[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the limited availability of experimental data, predicted chemical shifts from spectral databases are provided below.

Chemical Shift (δ) [ppm]	Assignment
209.0	C=O (Ketone)
81.0	CH
58.0	O-CH ₃
27.0	CH ₃ (Ketone)
15.0	CH-CH ₃

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2840	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1100	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment (Probable Fragment)
102	Moderate	[M] ⁺ (Molecular Ion)
59	High	[CH(OCH ₃)CH ₃] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- A solution of **3-Methoxybutan-2-one** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred into a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:

- A standard one-pulse sequence is used.
- Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

- A drop of neat **3-Methoxybutan-2-one** is placed directly onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - A background spectrum of the clean ATR crystal or salt plates is recorded.
 - The sample spectrum is then acquired over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
 - Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of **3-Methoxybutan-2-one** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

- Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

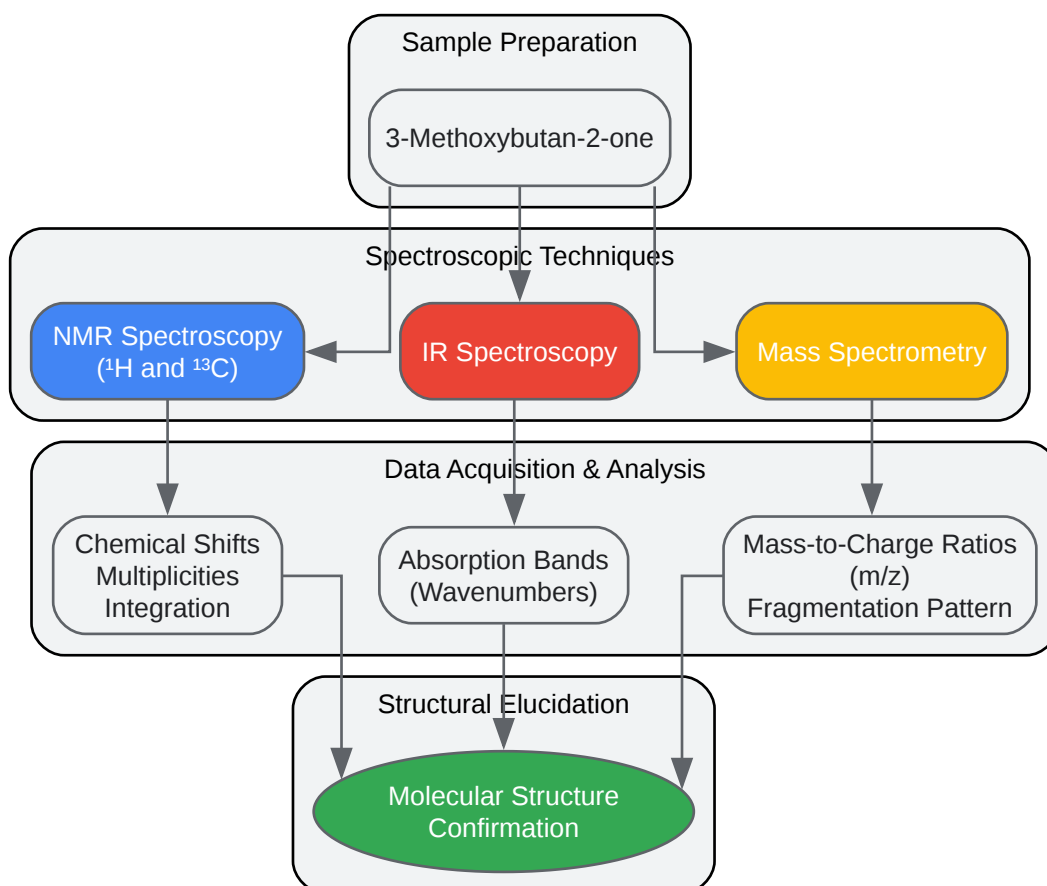
Instrumentation and Parameters:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methoxybutan-2-one**.

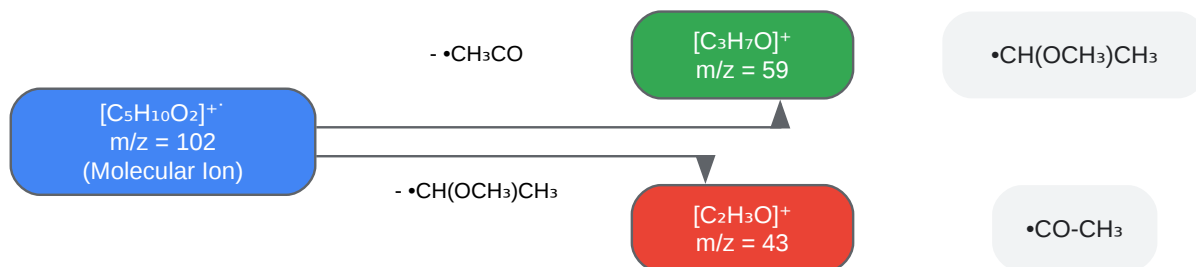


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Caption: Workflow of Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathways of **3-Methoxybutan-2-one** in an electron ionization mass spectrometer.



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Caption: Key MS Fragmentation of **3-Methoxybutan-2-one**.

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References

- 1. 3-Methoxybutan-2-one | 17742-05-1 | Benchchem [benchchem.com]
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